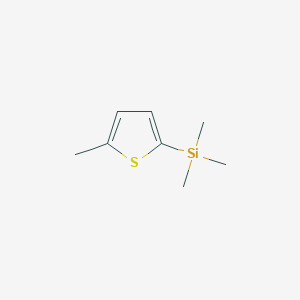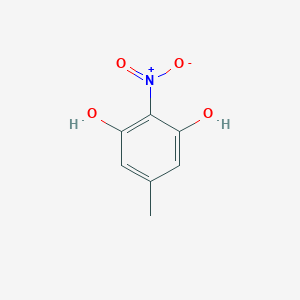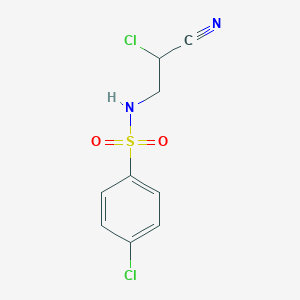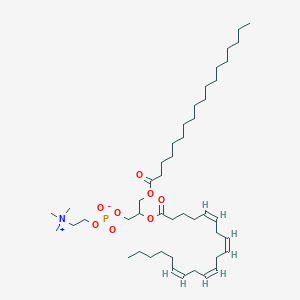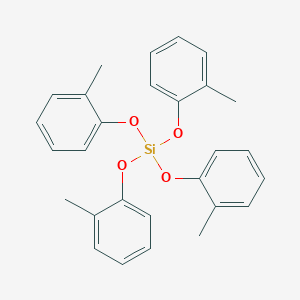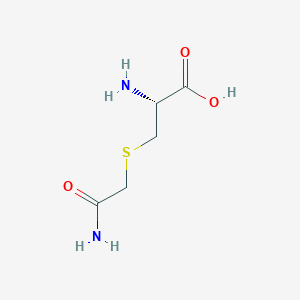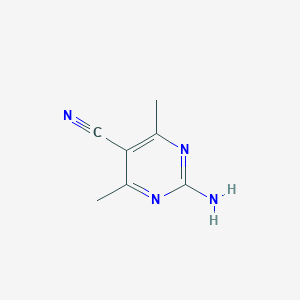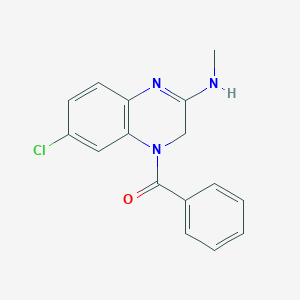
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline (BMQ) is a synthetic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in the field of neuroscience. BMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. The purpose of
Wirkmechanismus
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine-binding site on the receptor. This binding prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. As a result, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline blocks the influx of calcium ions into the cell, which is necessary for the induction of LTP and other physiological processes.
Biochemische Und Physiologische Effekte
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of LTP in the hippocampus, which is believed to underlie learning and memory processes. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has also been shown to block the development of kindling, a process that is believed to underlie the development of epilepsy. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have neuroprotective effects in various animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows for precise manipulation of this receptor in various physiological processes. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have a long half-life, which allows for sustained NMDA receptor blockade. However, there are also limitations to the use of 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline in lab experiments. It has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline. One potential area of research is the development of more potent and selective NMDA receptor antagonists. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline could be used as a tool to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline could be used in the development of novel therapeutics for these disorders, either as a standalone treatment or in combination with other drugs.
Synthesemethoden
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloro-3-methylquinoxaline with benzoyl chloride in the presence of a base. The resulting product is then reacted with lithium aluminum hydride to reduce the carbonyl group, followed by chlorination with thionyl chloride to introduce the chlorine atom. The final step involves the reaction of the chlorinated product with methylamine to introduce the methylamino group.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been widely studied for its potential applications in neuroscience research. It has been used as a tool to study the role of NMDA receptors in synaptic plasticity and learning and memory processes. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to block the induction of long-term potentiation (LTP), a process that is believed to underlie learning and memory. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has also been used to study the effects of NMDA receptor blockade on various physiological processes, such as pain perception, seizure activity, and neuroprotection.
Eigenschaften
CAS-Nummer |
17953-25-2 |
|---|---|
Produktname |
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline |
Molekularformel |
C16H14ClN3O |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
(7-chloro-3-methylimino-2,4-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14ClN3O/c1-18-15-10-20(16(21)11-5-3-2-4-6-11)14-9-12(17)7-8-13(14)19-15/h2-9H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
KAPRPZQROKADKP-UHFFFAOYSA-N |
Isomerische SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)N(C1)C(=O)C3=CC=CC=C3 |
SMILES |
CN=C1CN(C2=C(N1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)N(C1)C(=O)C3=CC=CC=C3 |
Synonyme |
1-benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



